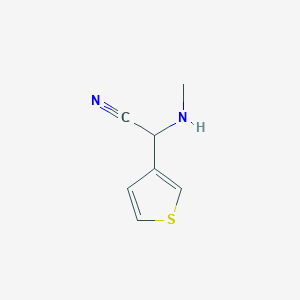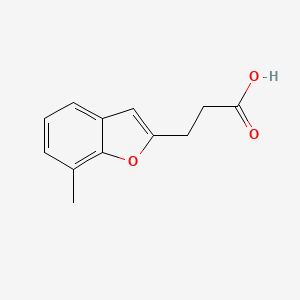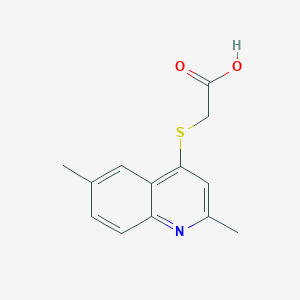
5-chloro-N-(2-chloropyridin-3-yl)-2-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-chloropyridin-3-yl)-2-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group, a chlorine atom, and a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chloropyridin-3-yl)-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of 2-methoxybenzene with chlorosulfonic acid to introduce the sulfonamide group. This is followed by the chlorination of the benzene ring using thionyl chloride. The final step involves the coupling of the chlorinated benzene derivative with 2-chloropyridine under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-chloropyridin-3-yl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-N-(2-chloropyridin-3-yl)-2-hydroxybenzene-1-sulfonamide, while nucleophilic substitution of the chlorine atoms can produce various substituted derivatives.
Scientific Research Applications
5-chloro-N-(2-chloropyridin-3-yl)-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chloropyridin-3-yl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzenesulfonamide: Lacks the pyridine ring, making it less complex.
N-(2-chloropyridin-3-yl)-2-methoxybenzenesulfonamide: Similar structure but without the chlorine atom on the benzene ring.
2-methoxybenzenesulfonamide: Simplest form, lacking both chlorine atoms and the pyridine ring.
Uniqueness
The presence of both chlorine atoms and the pyridine ring in 5-chloro-N-(2-chloropyridin-3-yl)-2-methoxybenzene-1-sulfonamide contributes to its unique chemical properties and potential biological activities. These structural features can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C12H10Cl2N2O3S |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
5-chloro-N-(2-chloropyridin-3-yl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-19-10-5-4-8(13)7-11(10)20(17,18)16-9-3-2-6-15-12(9)14/h2-7,16H,1H3 |
InChI Key |
KUYYDERPWUETAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-(4-bromophenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128125.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid](/img/structure/B12128127.png)

![4-(4-Amino-6-o-tolylamino-[1,3,5]triazin-2-ylmethyl)-piperazine-1-carboxylic acid ethyl ester](/img/structure/B12128135.png)
![N-[(2Z)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12128136.png)


![2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-](/img/structure/B12128146.png)
![6-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12128152.png)



![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128168.png)
